molecular formula C15H21NO3 B11927792 Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B11927792
M. Wt: 263.33 g/mol
InChI Key: GQVSOZIWEVUIGC-MRVWCRGKSA-N
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Description

Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves several steps. One method involves using 4-methyl-2-picolinic acid as the initial raw material. The process includes hydrogenation reduction, esterification, crystallization, and resolution . This method is cost-effective and safe to operate.

Chemical Reactions Analysis

Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts for hydrogenation and other specific reagents for cyclization and annulation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has numerous applications in scientific researchThey play a crucial role in drug design and development due to their pharmacological activities . Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is used in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as (2R,4R)-4-Hydroxypiperidine-2-carboxylate and (2R,4R)-4-Methyl-2-piperidinecarboxylate . These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate lies in its specific substituents and their impact on its biological activity.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl (2R,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14-/m1/s1

InChI Key

GQVSOZIWEVUIGC-MRVWCRGKSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@@H]2C(=O)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O

Origin of Product

United States

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